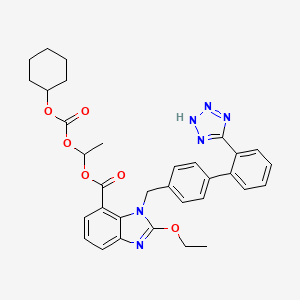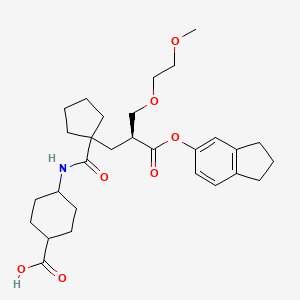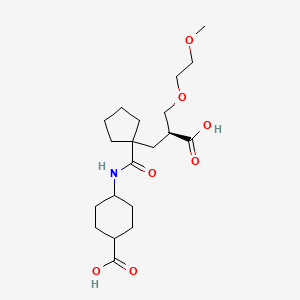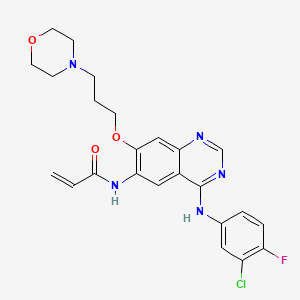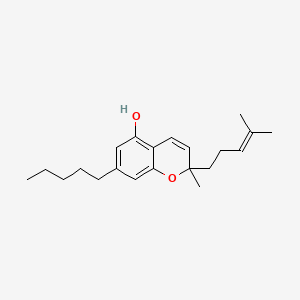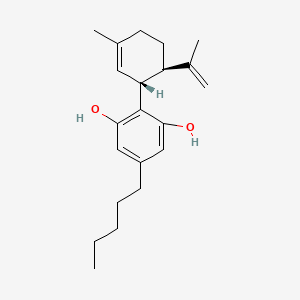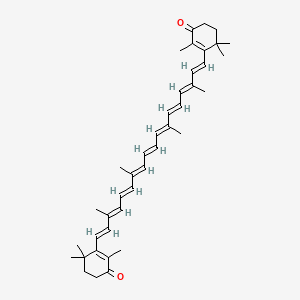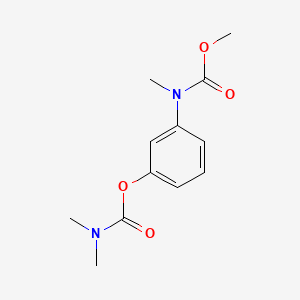
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemical Industry : Carbamate esters, including derivatives of carbanilic acid, are significant in the chemical industry. A study demonstrated a phosgene-free synthesis of various carbamates, highlighting the potential of using alternative methods for carbamate production, which can be safer and more environmentally friendly (Litwinowicz & Kijeński, 2015).
Chemoselective Reactions Catalyzed by Alkali Metal Exchanged Faujasites : Research has shown that in the presence of certain catalysts, dimethyl carbonate reacts with specific acids to form methyl or carbamate esters, demonstrating a high level of chemoselectivity. This finding is important for understanding the selective synthesis of esters, including those related to carbanilic acid (Selva, Tundo, Brunelli & Perosa, 2007).
Polymer Synthesis and Applications : The synthesis and characterization of novel monomers for producing amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers were explored. This research can be linked to the broader applications of carbanilic acid derivatives in the field of polymer chemistry (Shi et al., 2010).
Phosgene-Free Synthesis Processes : Studies have focused on developing processes to synthesize valuable chemical compounds without using phosgene, a hazardous chemical. This includes the synthesis of carbamates, highlighting the relevance of carbanilic acid derivatives in safer chemical manufacturing processes (Aso & Baba, 2003).
Biodegradable Plasticizers from Tartaric Acid Esters : The use of esters derived from tartaric acid, including methylated esters, as biodegradable plasticizers for polylactide (PLA) was explored. This research indicates the potential use of carbanilic acid derivatives in the development of environmentally friendly materials (Zawada et al., 2017).
Catalysis and Chemical Reactions : Several studies have investigated the role of different catalysts in chemical reactions involving esters, including those related to carbanilic acid. These reactions are crucial for understanding the synthesis and applications of these compounds in various chemical processes (Distaso & Quaranta, 2004).
Propiedades
Número CAS |
19961-92-3 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3 |
Clave InChI |
NRUBYAXMLCSEJN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
SMILES canónico |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
Apariencia |
Solid powder |
| 19961-92-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



